Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with 2,2,2-trifluoroethyl chloroformate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
[ \text{3-(Trimethoxysilyl)propylamine} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form polysiloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products
Hydrolysis: Silanols and polysiloxanes.
Substitution: Carbamate derivatives.
Condensation: Polysiloxanes with varying degrees of cross-linking.
Scientific Research Applications
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of functionalized silanes and siloxanes.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in coatings and adhesives. The trifluoroethyl group imparts hydrophobicity and chemical resistance to the compound, enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group.
Vinyl [3-(trimethoxysilyl)propyl]carbamate: Contains a vinyl group instead of a trifluoroethyl group.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a trifluoropropyl group instead of a trifluoroethyl group.
Uniqueness
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a trifluoroethyl group and a trimethoxysilylpropyl group. This combination imparts distinct properties such as enhanced hydrophobicity, chemical resistance, and the ability to form cross-linked networks through hydrolysis and condensation reactions. These properties make it particularly valuable in applications requiring durable and stable materials.
Properties
Molecular Formula |
C9H18F3NO5Si |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H18F3NO5Si/c1-15-19(16-2,17-3)6-4-5-13-8(14)18-7-9(10,11)12/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
WFZBPNBTTAVTAD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC(F)(F)F)(OC)OC |
Origin of Product |
United States |
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